molecular formula C9H12N4O3S B7107928 N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

Cat. No.: B7107928
M. Wt: 256.28 g/mol
InChI Key: ULOHDQSXYIFWBU-LURJTMIESA-N
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Description

N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-6(5-14)13-17(15,16)9-7-3-2-4-10-8(7)11-12-9/h2-4,6,13-14H,5H2,1H3,(H,10,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOHDQSXYIFWBU-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NS(=O)(=O)C1=C2C=CC=NC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NS(=O)(=O)C1=C2C=CC=NC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the sulfonamide group. The reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often require controlled temperatures, specific pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and sulfonamides, such as:

  • N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-carboxamide
  • N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-thiol

Uniqueness

N-[(2S)-1-hydroxypropan-2-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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